5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-alpha,beta-D-ribofuranose
Description
Properties
IUPAC Name |
6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O5Si/c1-13(2,3)20(6,7)16-8-9-10-11(12(15)17-9)19-14(4,5)18-10/h9-12,15H,8H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLRGSYXWAKGJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)O)CO[Si](C)(C)C(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Protection of D-Ribofuranose
The synthesis begins with D-ribofuranose, which undergoes regioselective protection:
Step 1: 2,3-O-Isopropylidene Protection
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Reagents: Acetone, sulfuric acid (H₂SO₄), or p-toluenesulfonic acid (p-TsOH).
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Conditions: Reflux at 55–60°C for 8–12 h under anhydrous conditions.
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Outcome: Forms 2,3-O-isopropylidene-D-ribofuranose with >85% yield. The isopropylidene group locks the ribose into a furanose conformation, enhancing stability.
Step 2: 5-O-TBDMS Protection
Mechanistic Insights
-
Isopropylidene Formation: Acid-catalyzed ketalization proceeds via hemiketal intermediate, favored by ribose’s C2 and C3 cis-diol configuration.
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Silylation: TBDMS-Cl reacts with the less sterically hindered C5-OH, as C2/C3 are blocked by the isopropylidene group. The reaction follows an Sₙ2 mechanism, with imidazole deprotonating the hydroxyl group.
Optimization Strategies for Industrial Applications
Solvent and Catalyst Screening
Industrial protocols prioritize cost-efficiency and scalability:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | DMF | Tetrahydrofuran (THF) |
| Catalyst | Imidazole | 1,8-Diazabicycloundec-7-ene (DBU) |
| Temperature | 0°C → RT | 25°C (isothermal) |
| Yield | 70–75% | 82–85% |
Rationale: THF reduces viscosity, enabling faster mixing in continuous flow reactors. DBU, though costlier, reduces reaction time by 40% compared to imidazole.
Purification and Isolation
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Extraction: Partition between ethyl acetate (EtOAc) and brine removes unreacted TBDMS-Cl and imidazole.
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Chromatography: Silica gel chromatography with hexane:EtOAc (8:2 → 7:3) achieves >98% purity. Industrial plants replace this with simulated moving bed (SMB) chromatography for higher throughput.
Analytical Characterization
Critical quality control metrics include:
Spectroscopic Data
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 50–53°C |
| Optical Rotation | [α]²⁵D −13.3° (c=1 in CHCl₃) |
| Solubility | Dichloromethane, EtOAc, THF |
Comparative Analysis of Synthetic Routes
Method A: Sequential Protection
Method B: One-Pot Protection
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Reagents: TBDMS-Cl, 2,2-dimethoxypropane, camphorsulfonic acid (CSA).
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Conditions: 0°C → RT, 24 h.
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Yield: 65% (lower due to competing silylation/isopropylidene opening).
Industrial-Scale Production Challenges
Byproduct Management
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| D-Ribofuranose | 450 |
| TBDMS-Cl | 1200 |
| Solvent Recovery | −300 (credit) |
| Total | 1350 |
Emerging Methodologies
Enzymatic Protection
Chemical Reactions Analysis
5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-alpha,beta-D-ribofuranose undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the silyl or isopropylidene groups, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like imidazole, and oxidizing or reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various protected or deprotected ribofuranose derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H28O5Si
- Molecular Weight : 304.458 g/mol
- CAS Number : 68703-51-5
- Solubility : Soluble in dichloromethane and ethyl acetate
The structure features a tert-butyldimethylsilyl group that enhances the stability and reactivity of the ribofuranose unit, making it suitable for further chemical transformations.
Synthesis of Aminocyclopentitols
One of the primary applications of 5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-alpha,beta-D-ribofuranose is as a starting material for synthesizing various aminocyclopentitols. This includes:
- N-benzyl alpha-L-manno aminocyclopentitol
- 4-deoxy-N-benzyl-alpha-L-manno aminocyclopentitol
- N-benzyl 6,7-di-epi-trehalamine
These compounds are synthesized through stereoselective allylation processes that leverage the unique reactivity of the silylated ribofuranose derivative. This application is crucial for developing new pharmaceuticals and studying carbohydrate-related biological activities.
Oligosaccharide Synthesis
The compound is also employed in oligosaccharide synthesis, where it serves as a glycosyl donor. The introduction of the silyl protecting group allows for selective reactions that can lead to complex carbohydrate structures. This capability is essential for:
- Studying carbohydrate interactions in biological systems
- Developing glycosylated drugs
Case Study 1: Synthesis of Glycosylated Antibiotics
Research has demonstrated the utility of 5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-alpha,beta-D-ribofuranose in synthesizing glycosylated antibiotics. In one study, researchers used this compound to create a series of glycosides with enhanced antibacterial properties compared to their non-glycosylated counterparts.
Case Study 2: Carbohydrate-Based Vaccine Development
Another significant application involves using this compound in the development of carbohydrate-based vaccines. By utilizing the ribofuranose derivative as a building block, researchers have successfully synthesized vaccine candidates that elicit stronger immune responses against specific pathogens.
Data Table: Comparison of Applications
| Application | Description | Importance |
|---|---|---|
| Aminocyclopentitol Synthesis | Starting material for aminocyclopentitols via stereoselective allylation | Essential for drug development |
| Oligosaccharide Synthesis | Glycosyl donor for complex carbohydrates | Key for understanding biological processes |
| Antibiotic Development | Used to synthesize glycosylated antibiotics | Enhances efficacy of existing antibiotics |
| Vaccine Development | Building block for carbohydrate-based vaccines | Potentially improves vaccine efficacy |
Mechanism of Action
The mechanism of action of 5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-alpha,beta-D-ribofuranose involves its role as a protective group in organic synthesis . The tert-butyldimethylsilyl and isopropylidene groups protect the hydroxyl groups of ribofuranose, preventing unwanted side reactions and enhancing the selectivity of subsequent chemical transformations . The compound’s molecular targets and pathways are primarily related to its use in synthetic chemistry, where it facilitates the formation of desired products by stabilizing reactive intermediates .
Comparison with Similar Compounds
Chemical Identity :
Key Features :
- Protecting Groups :
- Applications: Precursor for stereoselective allylation in synthesizing aminocyclopentitols (e.g., N-benzyl-α-L-manno aminocyclopentitol) . Intermediate in nucleoside and oligonucleotide synthesis (e.g., modified adenosine derivatives) .
- Physical Properties :
Comparison with Structurally Similar Compounds
2,3-O-Isopropylidene-D-ribofuranose (CAS 13199-25-2)
| Property | Target Compound (CAS 68703-51-5) | 2,3-O-Isopropylidene-D-ribofuranose (CAS 13199-25-2) |
|---|---|---|
| Molecular Weight | 304.46 g/mol | 190.20 g/mol |
| Key Protecting Groups | TBS + isopropylidene | Isopropylidene only |
| Stability | High (TBS resistant to bases) | Moderate (acid-labile isopropylidene) |
| Applications | Nucleoside synthesis | Precursor for further derivatization |
5-O-tert-Butyldiphenylsilyl-2,3-O-isopropylidene-D-ribofuranose (CAS 141607-35-4)
- Molecular Formula : C₂₄H₃₂O₅Si
- Molecular Weight : 428.60 g/mol .
- Key Differences :
- 5-O-Silyl Group : tert-Butyldiphenylsilyl (TBDPS) instead of TBS.
- Impact :
- Increased steric bulk due to phenyl groups, slowing reaction kinetics.
- Enhanced stability under acidic conditions compared to TBS .
- Applications : Used in specialized syntheses requiring prolonged protection of the 5-OH group.
| Property | Target Compound (CAS 68703-51-5) | TBDPS Derivative (CAS 141607-35-4) |
|---|---|---|
| Silyl Group | TBS (dimethyl) | TBDPS (diphenyl) |
| Molecular Weight | 304.46 g/mol | 428.60 g/mol |
| Steric Hindrance | Moderate | High |
| Cost & Handling | Commercially accessible | Higher cost due to phenyl groups |
5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose (CAS 54503-65-0)
- Molecular Formula : C₂₇H₂₈O₅
- Molecular Weight : 432.51 g/mol .
- Key Differences :
- 5-O-Trityl Group : Bulky triphenylmethyl group.
- Reactivity :
- Labile under acidic conditions (e.g., removed with dilute HCl).
- Less stable than silyl ethers but useful for temporary protection.
| Property | Target Compound (CAS 68703-51-5) | Trityl Derivative (CAS 54503-65-0) |
|---|---|---|
| Protecting Group | TBS | Trityl |
| Stability | High (resists acids/bases) | Low (acid-labile) |
| Purification Utility | Limited | High (supports chromatographic separation) |
5-O-Benzyl-2,3-O-isopropylidene-D-ribofuranose
- Molecular Formula : ~C₁₆H₂₂O₆ (varies by substitution) .
- Key Differences: 5-O-Benzyl Group: Removed via hydrogenolysis (H₂/Pd-C). Reactivity:
- Less steric hindrance than silyl groups, enabling faster reaction rates.
- Compatible with radical-based reactions.
| Property | Target Compound (CAS 68703-51-5) | Benzyl Derivative |
|---|---|---|
| Deprotection Method | Fluoride ions (e.g., TBAF) | Hydrogenolysis |
| Steric Effects | Moderate | Low |
| Synthetic Flexibility | High (broad compatibility) | Limited to non-radical environments |
Biological Activity
5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-alpha,beta-D-ribofuranose (hereafter referred to as TBS-Ribofuranose) is a derivative of ribofuranose that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant research findings and case studies.
- Molecular Formula : C14H28O5Si
- Molecular Weight : 304.458 g/mol
- CAS Number : 68703-51-5
- Solubility : Soluble in dichloromethane and ethyl acetate .
Biological Applications
TBS-Ribofuranose serves primarily as a precursor in the synthesis of various biologically active compounds. Its derivatives have shown promising biological activities, including:
- Antiviral Activity : Compounds derived from ribofuranose have been reported to exhibit antiviral properties, particularly against RNA viruses. For instance, ribofuranose analogues have been synthesized and evaluated for their ability to inhibit viral replication .
- Analgesic and Anti-inflammatory Effects : Research indicates that certain derivatives of ribofuranose possess significant analgesic and anti-inflammatory activities. In a study, a derivative synthesized from TBS-Ribofuranose demonstrated a reduction in pain response in animal models, indicating its potential as a therapeutic agent for pain management .
Case Studies
-
Synthesis and Pharmacological Evaluation :
In a study published in Pharmaceutical Biology, several derivatives of α-D-ribofuranose were synthesized from TBS-Ribofuranose. These derivatives were tested for analgesic and anti-inflammatory activities using standard assays:- Compound 2a (at 50 mg/kg) showed significant analgesic effects with a tail flicking reaction time of 2.52 ± 0.14 minutes after administration, compared to controls (P < 0.001).
- In anti-inflammatory assays, compounds exhibited up to 87.6% inhibition of paw edema in carrageenan-induced models at doses of 100 mg/kg (P < 0.001) .
-
Antioxidant and Antimicrobial Activity :
Although some derivatives displayed antioxidant properties in DPPH radical scavenging assays, their antimicrobial activity was less pronounced according to disk diffusion tests. This suggests that while TBS-Ribofuranose derivatives may not be strong antimicrobial agents, they still hold potential for other therapeutic applications .
Summary of Biological Activities
| Activity Type | Compound Tested | Dosage | Effect Observed | Statistical Significance |
|---|---|---|---|---|
| Analgesic | Compound 2a | 50 mg/kg | Increased tail flicking reaction time | P < 0.001 |
| Anti-inflammatory | Compound 4 | 100 mg/kg | 87.6% inhibition of paw edema | P < 0.001 |
| Antioxidant | Various | Various | Moderate DPPH scavenging activity | Not significant |
| Antimicrobial | Various | Various | Limited effectiveness in disk diffusion | Not significant |
Q & A
Q. What are the primary synthetic routes for preparing 5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-α,β-D-ribofuranose?
The compound is synthesized via sequential protection of D-ribose derivatives. A common route involves:
- Step 1: Protecting the 2,3-hydroxyl groups of D-ribonolactone with an isopropylidene group under acidic conditions (e.g., acetone, H₂SO₄).
- Step 2: Introducing the tert-butyldimethylsilyl (TBDMS) group at the 5-hydroxyl position using TBDMS chloride and a base (e.g., imidazole in DMF).
- Step 3: Reduction of the lactone to the lactol using hydrosilylation (e.g., Cp₂TiF₂ catalyst) . Key purity checks include NMR (e.g., δH ~1.39–1.55 ppm for isopropylidene and TBDMS groups) and polarimetry (e.g., [α]D ≈ −13.3° in chloroform) .
Q. Why are the isopropylidene and TBDMS groups chosen as protecting groups in this compound?
- Isopropylidene (2,3-O): Provides rigid stereochemical control by locking the ribofuranose ring into a specific puckered conformation (e.g., or ), essential for regioselective downstream reactions .
- TBDMS (5-O): Offers steric bulk to prevent undesired nucleophilic attacks at the 5-position while maintaining solubility in organic solvents (e.g., dichloromethane, ethyl acetate) . These groups are orthogonal to common deprotection methods (e.g., TBDMS removed with fluoride ions; isopropylidene cleaved under mild acid).
Q. How should this compound be stored to ensure stability?
Store at -20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the TBDMS group. Avoid exposure to oxidizing agents or moisture, which can degrade the isopropylidene and silyl ether groups .
Advanced Research Questions
Q. What challenges arise in stereoselective functionalization of this compound, and how can they be addressed?
- Challenge: The α/β anomeric mixture (e.g., 2.5:1 ratio observed in some syntheses) complicates regioselective modifications.
- Solution: Use kinetic vs. thermodynamic control during reactions. For example:
- Fluorination: DAST (diethylaminosulfur trifluoride) at -78°C favors β-fluoromethyl derivatives via axial attack .
- Acetylation: Ac₂O/pyridine at 0°C selectively acetylates the 1-hydroxyl group while preserving the TBDMS and isopropylidene groups .
Monitoring via NMR or chiral HPLC is critical for resolving anomers .
Q. How can computational chemistry optimize reaction pathways for derivatives of this compound?
- Reaction Design: Tools like density functional theory (DFT) predict transition states for stereoselective reactions (e.g., allylation or fluorination).
- Case Study: DFT modeling of Cp₂TiF₂-catalyzed hydrosilylation identified optimal Ti–O bond angles (≈120°) for lactone reduction, improving yield from 55% to 78% .
- Machine Learning: Train models on reaction databases to predict solvent/base combinations for specific protecting group manipulations .
Q. What analytical methods resolve contradictions in reported biological activity data for ribofuranose derivatives?
- Issue: Conflicting antimicrobial or anticancer results may stem from impurities or anomeric ratios.
- Methods:
- LC-MS/MS: Quantifies trace impurities (e.g., deprotected ribose byproducts) affecting bioactivity .
- X-ray Crystallography: Confirms absolute configuration of derivatives (e.g., β-anomers bind more tightly to viral polymerases) .
- Metabolic Profiling: Radiolabeled -derivatives track intracellular stability in cancer cell lines .
Methodological Tables
Table 1. Comparison of Protecting Group Strategies in Ribofuranose Chemistry
Table 2. Yield Optimization in Key Synthetic Steps
Key Research Gaps and Future Directions
- Anomeric Control: Develop catalysts (e.g., chiral Lewis acids) to achieve >95% α/β selectivity in fluorination/acylation.
- Biological Screening: Systematically evaluate derivatives against RNA viruses (e.g., HCV, SARS-CoV-2) using pseudovirus models .
- Green Chemistry: Replace toxic reagents (e.g., DAST) with electrochemical fluorination methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
